molecular formula C11H7Cl2NO B6367974 5-(2,5-Dichlorophenyl)-3-hydroxypyridine, 95% CAS No. 1261895-96-8

5-(2,5-Dichlorophenyl)-3-hydroxypyridine, 95%

Cat. No. B6367974
CAS RN: 1261895-96-8
M. Wt: 240.08 g/mol
InChI Key: ZSWXEZWSWJYBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-Dichlorophenyl)-3-hydroxypyridine, also known as 5-DCPH, is an organic compound derived from pyridine, a cyclic organic compound. It is a white, odorless crystalline powder with a molecular formula of C7H5Cl2NO. 5-DCPH has a variety of uses in chemical synthesis, scientific research, and laboratory experiments.

Mechanism of Action

The mechanism of action of 5-(2,5-Dichlorophenyl)-3-hydroxypyridine, 95% is not yet fully understood. However, it is believed that the compound binds to MAO-B, an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. This binding inhibits the enzyme’s activity, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the antidepressant effects of 5-(2,5-Dichlorophenyl)-3-hydroxypyridine, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,5-Dichlorophenyl)-3-hydroxypyridine, 95% are not yet fully understood. However, it has been found to have antidepressant effects in animal studies. In addition, 5-(2,5-Dichlorophenyl)-3-hydroxypyridine, 95% has been found to have anti-inflammatory and anti-fungal properties in laboratory studies.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2,5-Dichlorophenyl)-3-hydroxypyridine, 95% in laboratory experiments include its low cost, its availability in a variety of forms, and its ability to be synthesized in the laboratory. The limitations of using 5-(2,5-Dichlorophenyl)-3-hydroxypyridine, 95% in laboratory experiments include its potential toxicity and the lack of understanding of its full mechanism of action.

Future Directions

There are a number of potential future directions for 5-(2,5-Dichlorophenyl)-3-hydroxypyridine, 95% research. These include further research into the compound’s mechanism of action and its potential toxicity, as well as its potential applications in the development of new drugs. Additionally, further research into the compound’s biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further research into the synthesis of 5-(2,5-Dichlorophenyl)-3-hydroxypyridine, 95% could lead to the development of more efficient and cost-effective methods of synthesis.

Synthesis Methods

5-(2,5-Dichlorophenyl)-3-hydroxypyridine, 95% can be synthesized by two methods: the direct synthesis and the indirect synthesis. The direct synthesis involves the reaction of 2,5-dichloropyridine with sodium hydroxide in the presence of a catalytic amount of anhydrous sodium sulfate. The indirect synthesis involves the reaction of 2,5-dichloropyridine with sodium hydroxide in the presence of a catalytic amount of anhydrous sodium sulfate and anhydrous sodium carbonate.

Scientific Research Applications

5-(2,5-Dichlorophenyl)-3-hydroxypyridine, 95% has been used in various scientific research applications. It has been used in the synthesis of 2,5-dichlorophenyl-3-hydroxy-4-ethylpyridine as a potential inhibitor of the enzyme monoamine oxidase B (MAO-B). It has also been used as a building block for the synthesis of biologically active molecules such as 5-chloro-2-hydroxy-3-methyl-4-pyridonitrile, which has been found to have anti-inflammatory and anti-fungal properties. Furthermore, 5-(2,5-Dichlorophenyl)-3-hydroxypyridine, 95% has been used in the synthesis of the antidepressant drug fluoxetine.

properties

IUPAC Name

5-(2,5-dichlorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-8-1-2-11(13)10(4-8)7-3-9(15)6-14-5-7/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWXEZWSWJYBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=CN=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683034
Record name 5-(2,5-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dichlorophenyl)pyridin-3-ol

CAS RN

1261895-96-8
Record name 5-(2,5-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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